3-Amino-5-(aminomethyl)benzamide

Descripción general

Descripción

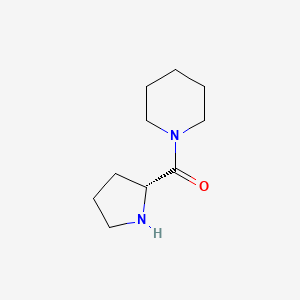

3-Amino-5-(aminomethyl)benzamide is a chemical compound with the CAS Number: 1379361-63-3 . It has a molecular weight of 165.19 and its IUPAC name is also this compound . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of benzamide derivatives, such as this compound, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4,9-10H2,(H2,11,12) . The InChI key is QDRRGYKDXABRGR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 165.19 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

3-Amino-5-(aminomethyl)benzamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, enzyme inhibition, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In enzyme inhibition, this compound has been shown to inhibit the activity of several enzymes, including aldose reductase and xanthine oxidase. This makes it a potential candidate for the treatment of diseases such as diabetes and gout. In drug discovery, this compound has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

Mecanismo De Acción

Target of Action

3-Amino-5-(aminomethyl)benzamide is a synthetic compound with potential biological activity . . It’s worth noting that a structurally similar compound, 3-Aminobenzamide, is known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

If we consider the mode of action of 3-aminobenzamide, it acts by inhibiting the enzyme parp, thereby affecting dna repair processes .

Biochemical Pathways

If it shares similarities with 3-aminobenzamide, it may impact the dna repair pathways by inhibiting the activity of parp .

Result of Action

If it acts similarly to 3-aminobenzamide, it may lead to the inhibition of dna repair processes, potentially affecting cell survival .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-Amino-5-(aminomethyl)benzamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have a high degree of selectivity for certain enzymes and pathways, making it a useful tool for studying these processes. However, one limitation of using this compound in lab experiments is its potential toxicity, particularly at higher concentrations. Careful dose-response studies are necessary to ensure that the concentration of this compound used in experiments is not toxic to cells or animals.

Direcciones Futuras

There are several potential future directions for research on 3-Amino-5-(aminomethyl)benzamide. One area of interest is the development of this compound-based therapies for cancer and other diseases. Another area of interest is the synthesis of new this compound derivatives with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various enzymes and pathways.

Safety and Hazards

The safety information for 3-Amino-5-(aminomethyl)benzamide includes several hazard statements such as H302, H315, H319, and H335 . The compound is labeled with the signal word “Warning” and the pictogram GHS07 .

Relevant Papers The relevant papers for this compound can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and similar products .

Propiedades

IUPAC Name |

3-amino-5-(aminomethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4,9-10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRRGYKDXABRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302090 | |

| Record name | 3-Amino-5-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1379361-63-3 | |

| Record name | 3-Amino-5-(aminomethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379361-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B3236954.png)

![8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B3237000.png)

![Thieno[2,3-b]pyridine-2-carboxylic acid, 4-chloro-](/img/structure/B3237012.png)

![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B3237021.png)